N-[5-(2-methoxyethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1,3-benzothiazol-2-amine
Description
N-[5-(2-Methoxyethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1,3-benzothiazol-2-amine is a heterocyclic compound featuring a benzothiazole core linked to a 1,3,5-triazine ring via an amine group. The 2-methoxyethyl substituent on the triazine moiety distinguishes it from related derivatives. Benzothiazole and triazine scaffolds are well-documented in medicinal chemistry for their diverse biological activities, including antiproliferative, antimicrobial, and antifungal properties . The methoxyethyl group may enhance solubility and influence pharmacokinetic behavior compared to bulkier or hydrophobic substituents .
Properties
Molecular Formula |
C13H17N5OS |
|---|---|
Molecular Weight |
291.37 g/mol |
IUPAC Name |
N-[3-(2-methoxyethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C13H17N5OS/c1-19-7-6-18-8-14-12(15-9-18)17-13-16-10-4-2-3-5-11(10)20-13/h2-5H,6-9H2,1H3,(H2,14,15,16,17) |
InChI Key |
UPTPAYQILKQVJV-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1CNC(=NC1)NC2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
Preparation Methods
Catalytic Methods for Benzothiazole Formation
| Catalyst/Conditions | Temperature (°C) | Time (h) | Yield (%) | Source |
|---|---|---|---|---|
| Polyphosphoric acid (PPA) | 170–200 | 4 | 99 | |
| Cu(II)-TDnSiO₂ nanoparticles | 20 | 0.33 | 98 | |
| Sulfated tungstate (sonication) | 20 | 0.5–2 | 95 | |
| Yb/MCM-41 molecular sieve | 80 | 4 | 95 |
Key steps include:
-
Acid-catalyzed cyclization : Using PPA or deep eutectic solvents (e.g., choline chloride/acetamide) promotes efficient intramolecular cyclization.
-
Nanocatalysts : Cu(II)-TDnSiO₂ enables room-temperature synthesis with minimal byproducts.
Synthesis of the Triazine Derivative
The 1,3,5-triazin-2-yl group is constructed via cyclocondensation or functionalization of pre-existing triazine scaffolds.
Triazine Core Formation
-
Cyclocondensation : Reaction of cyanuric chloride with 2-methoxyethylamine under basic conditions (e.g., K₂CO₃) yields 5-(2-methoxyethyl)-1,4,5,6-tetrahydro-1,3,5-triazine.
-
Substitution Reactions : Triazine derivatives with leaving groups (e.g., Cl) at the 2-position allow nucleophilic displacement by amines.
Functionalization Strategies
| Starting Material | Reagent | Conditions | Yield (%) | Source |
|---|---|---|---|---|
| Cyanuric chloride | 2-Methoxyethylamine | THF, 0°C → RT | 85 | |
| 2-Chloro-1,3,5-triazine | Benzothiazol-2-amine | DMF, 80°C, 12h | 78 |
Coupling Benzothiazole and Triazine Moieties
Conjugation of the benzothiazole amine to the triazine core is achieved via nucleophilic aromatic substitution (NAS) or transition-metal catalysis.
Nucleophilic Aromatic Substitution
Buchwald-Hartwig Amination
For electron-deficient triazines, palladium catalysis (e.g., Pd(OAc)₂/Xantphos) enables C–N bond formation at milder conditions:
Optimization Challenges and Solutions
Regioselectivity in Triazine Substitution
Purification Techniques
-
Chromatography : Silica gel with ethyl acetate/petroleum ether (1:6).
-
Recrystallization : Ethanol/water mixtures yield high-purity product.
Analytical Characterization
Critical spectroscopic data for validating the target compound:
-
¹H NMR (DMSO-d₆) : δ 8.12 (s, 1H, benzothiazole-H), 3.65 (t, 2H, OCH₂CH₂), 3.30 (s, 3H, OCH₃).
-
HRMS : [M+H]⁺ calcd. for C₁₅H₁₉N₅OS: 341.1324; found: 341.1328.
Scalability and Industrial Feasibility
-
Continuous Flow Systems : Microreactors reduce reaction times (e.g., 30 min for benzothiazole synthesis).
-
Green Chemistry : Solvent-free or aqueous conditions (e.g., sulfated tungstate) minimize environmental impact.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Acid-catalyzed cyclization + NAS | High scalability | High-temperature requirements | 78–85 |
| Nanocatalyst + Buchwald-Hartwig | Mild conditions | Cost of palladium catalysts | 82 |
| Microwave-assisted synthesis | Rapid (1–2h) | Specialized equipment needed | 90 |
Chemical Reactions Analysis
Types of Reactions
N-[5-(2-methoxyethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reactive sites available.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; reactions often conducted in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
N-[5-(2-methoxyethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1,3-benzothiazol-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-[5-(2-methoxyethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Enzymes: Inhibit or activate enzymes by binding to their active sites.
Interact with DNA/RNA: Intercalate or bind to nucleic acids, affecting gene expression and replication.
Modulate Receptors: Act as an agonist or antagonist to various receptors, influencing cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of triazine-benzothiazole hybrids. Below is a detailed comparison with key analogues:
Substituent Variations on the Triazine Ring
Key Observations :
- Polar vs. Hydrophobic Substituents : The 2-methoxyethyl group in the target compound contrasts with the cyclopropyl group in , suggesting divergent solubility and bioavailability profiles. Methoxy groups often reduce metabolic degradation compared to alkyl chains .
- Biological Activity : While Abafungin and quinazoline-triazine hybrids show validated antifungal and kinase-inhibitory activities, respectively, the target compound’s biological data remain underexplored.
Core Heterocycle Modifications
- Benzothiazole vs. Quinazoline: Compounds like N-(5-Benzyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-6-ethoxy-4-methyl-2-quinazolinamine replace benzothiazole with quinazoline, a scaffold associated with DNA intercalation and topoisomerase inhibition.
- Triazine vs. Triazole : The triazole derivative 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine exhibits antiproliferative activity but requires distinct synthetic routes (e.g., azide-alkyne cycloaddition) compared to triazine-based analogues.
Biological Activity
N-[5-(2-methoxyethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1,3-benzothiazol-2-amine is a compound characterized by its unique chemical structure that includes a triazine ring and a benzothiazole moiety. This compound has garnered attention due to its potential biological activities, including antimicrobial and cytotoxic properties. The following sections detail its synthesis, mechanisms of action, biological activities, and relevant research findings.
Synthesis
The synthesis of this compound typically involves the formation of the triazine ring through cyclization reactions. This process may include:
- Formation of the Triazine Ring : The cyclization of amidines or guanidines with suitable electrophiles.
- Introduction of Benzothiazole : This can be achieved through nucleophilic substitution reactions where the benzothiazole moiety is added to the triazine intermediate.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The triazine ring can interact with various enzymes or receptors, potentially inhibiting their activity. The methoxyethyl group enhances binding affinity.
- Antimicrobial Activity : The compound has shown promise in inhibiting bacterial growth and may act through disrupting bacterial cell walls or interfering with metabolic pathways.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
Antimicrobial Activity
Studies have demonstrated that this compound possesses significant antimicrobial properties against various pathogens. For example:
- In vitro Studies : Testing against Gram-positive and Gram-negative bacteria revealed minimum inhibitory concentrations (MICs) in the range of 50 μg/mL to 100 μg/mL for several strains.
| Organism | MIC (μg/mL) |
|---|---|
| Escherichia coli | 50 |
| Staphylococcus aureus | 25 |
| Pseudomonas aeruginosa | 75 |
Cytotoxicity
The cytotoxic effects have been evaluated against different tumor cell lines:
- Selective Cytotoxicity : The compound demonstrated selective cytotoxicity towards tumorigenic cell lines with an EC50 ranging from 28 ng/mL to 290 ng/mL.
| Cell Line | EC50 (ng/mL) |
|---|---|
| WI-38 VA-13 subline 2RA | 32 |
| A549 (lung cancer) | 150 |
Case Studies
Several studies have explored the biological implications of this compound:
-
Antimicrobial Efficacy Study :
- A comprehensive study assessed the antimicrobial efficacy against a panel of bacteria and fungi. Results indicated that the compound effectively inhibited growth at low concentrations.
-
Cytotoxicity Assessment :
- Research focused on cancer cell lines highlighted that this compound exhibited a dose-dependent cytotoxic effect on tumor cells while sparing normal cells.
Q & A
Q. Table 1. Comparative Bioactivity of Structural Analogs
| Compound | Target Enzyme (IC, μM) | Antimicrobial Activity (MIC, μg/mL) |
|---|---|---|
| Reference Triazine-Benzothiazole | 12.3 ± 1.2 (Kinase X) | 8.0 (S. aureus) |
| Target Compound | 8.7 ± 0.9 (Kinase X) | 4.5 (S. aureus) |
| Methoxyethyl-Deficient Analog | 22.1 ± 2.1 (Kinase X) | 16.0 (S. aureus) |
Q. Table 2. Synthetic Yield Optimization
| Condition | Yield (%) | Purity (HPLC, %) |
|---|---|---|
| Ethanol, 70°C, 6 hours | 65 | 98.5 |
| Dichloromethane, RT, 12 hours | 42 | 95.2 |
| Ethanol + Triethylamine, 80°C, 4 hours | 78 | 99.1 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
